molecular formula C8H7N3O B133836 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide CAS No. 146767-59-1

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Cat. No.: B133836
CAS No.: 146767-59-1
M. Wt: 161.16 g/mol
InChI Key: VTWOTSSMNJVBTN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is known for its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in various diseases.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require precise temperature control and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the pyridine or pyrrole rings. Common reagents include halides and amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.

    Medicine: This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: In the pharmaceutical industry, it is used in the development of new drugs and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines. By binding to the active site of JAK3, the compound prevents the phosphorylation and activation of downstream signaling proteins, thereby modulating immune responses and reducing inflammation .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom in the pyridine ring.

    Pyridine-5-carboxamide derivatives: These compounds lack the fused pyrrole ring but still possess significant biological activity. They are used in various medicinal chemistry applications.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-2-1-5-6(11-7)3-4-10-5/h1-4,10H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWOTSSMNJVBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433696
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146767-59-1
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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